![molecular formula C14H10N4O3 B14351552 (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one CAS No. 90429-73-5](/img/structure/B14351552.png)
(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a nitro-substituted cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dihydro-2H-benzimidazole with a suitable aldehyde, followed by nitration and cyclization reactions under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In industrial applications, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mécanisme D'action
The mechanism of action of (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes. The compound’s overall effect is determined by its ability to interact with multiple pathways and targets within the cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosulfate: An oxyanion of sulfur with various industrial applications.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane: A complex organic compound used in early discovery research.
Mirtazapine Related Compound D: A compound related to the antidepressant mirtazapine, used as a reference standard.
Uniqueness
(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one is unique due to its combination of a benzimidazole moiety and a nitro-substituted cyclohexadienone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90429-73-5 |
|---|---|
Formule moléculaire |
C14H10N4O3 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylmethylideneamino)-4-nitrophenol |
InChI |
InChI=1S/C14H10N4O3/c19-13-6-5-9(18(20)21)7-12(13)15-8-14-16-10-3-1-2-4-11(10)17-14/h1-8,19H,(H,16,17) |
Clé InChI |
GAPJQEBFFHCPDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


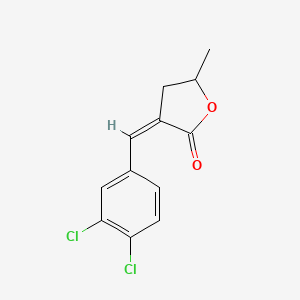
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)
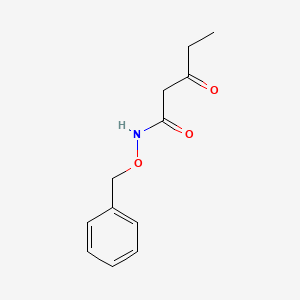
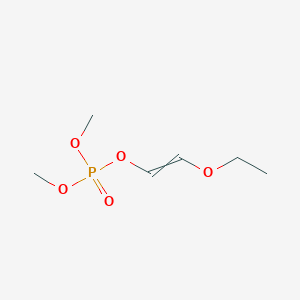


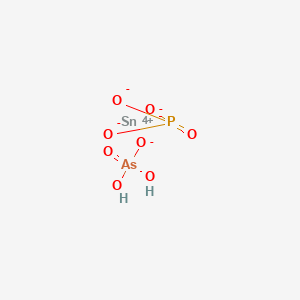

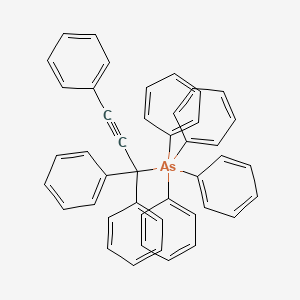
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
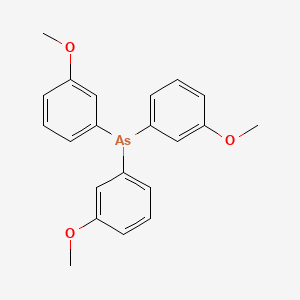
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
